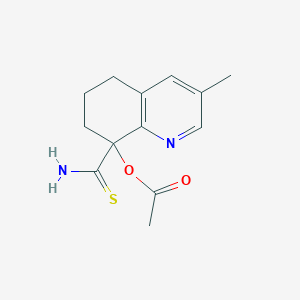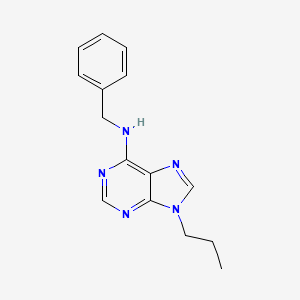
8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de 8-carbamotioil-3-metil-5,6,7,8-tetrahidroquinolin-8-ilo es un compuesto químico que pertenece a la clase de las tetrahidroquinolinas. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se exploran por sus posibles aplicaciones terapéuticas. La estructura única del acetato de 8-carbamotioil-3-metil-5,6,7,8-tetrahidroquinolin-8-ilo lo convierte en un tema de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del acetato de 8-carbamotioil-3-metil-5,6,7,8-tetrahidroquinolin-8-ilo generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye la ciclización de precursores apropiados para formar el núcleo de tetrahidroquinolina, seguido de modificaciones del grupo funcional para introducir los grupos carbamotioil y acetato. Las condiciones de reacción a menudo implican el uso de catalizadores, solventes y temperaturas controladas para lograr el producto deseado.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y condiciones de reacción escalables para satisfacer las demandas de la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones: El acetato de 8-carbamotioil-3-metil-5,6,7,8-tetrahidroquinolin-8-ilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar los sulfoxidos o sulfones correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbamotioil en un tiol u otras formas reducidas.
Sustitución: El grupo acetato puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como metóxido de sodio o tert-butóxido de potasio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfones, mientras que la reducción puede producir tioles u otros derivados reducidos.
Aplicaciones Científicas De Investigación
El acetato de 8-carbamotioil-3-metil-5,6,7,8-tetrahidroquinolin-8-ilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antiproliferativas y antimicrobianas.
Medicina: La investigación explora su potencial como agente terapéutico para tratar diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales, productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del acetato de 8-carbamotioil-3-metil-5,6,7,8-tetrahidroquinolin-8-ilo implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede ejercer sus efectos modulando la actividad de enzimas o receptores involucrados en procesos celulares. La estructura del compuesto le permite formar interacciones con macromoléculas biológicas, lo que lleva a cambios en su función y actividad.
Compuestos similares:
- Acetato de 8-carbamoyl-3-metil-5,6,7,8-tetrahidroquinolin-8-ilo
- Compuestos basados en 2-metil-5,6,7,8-tetrahidroquinolin-8-amina
Comparación: En comparación con compuestos similares, el acetato de 8-carbamotioil-3-metil-5,6,7,8-tetrahidroquinolin-8-ilo es único debido a la presencia del grupo carbamotioil, que imparte propiedades químicas y biológicas distintas. Este grupo funcional puede influir en la reactividad, la solubilidad y la interacción del compuesto con las dianas biológicas, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Comparación Con Compuestos Similares
- 8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate
- 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds
Comparison: Compared to similar compounds, 8-Carbamothioyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
62257-59-4 |
|---|---|
Fórmula molecular |
C13H16N2O2S |
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
(8-carbamothioyl-3-methyl-6,7-dihydro-5H-quinolin-8-yl) acetate |
InChI |
InChI=1S/C13H16N2O2S/c1-8-6-10-4-3-5-13(12(14)18,17-9(2)16)11(10)15-7-8/h6-7H,3-5H2,1-2H3,(H2,14,18) |
Clave InChI |
NJJFATSXYWZMCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(CCC2)(C(=S)N)OC(=O)C)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Difluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11852946.png)

![3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852977.png)




![(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B11853009.png)
![4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11853011.png)



![8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11853026.png)
